C14orf49 protein (221-232)
Description
Properties
sequence |
EHEEYQAGVDEF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
C14orf49 protein (221-232) |
Origin of Product |
United States |
Nomenclature and Systematics of C14orf49 Protein and Associated Gene Loci
Gene and Protein Nomenclature: C14orf49, SYNE3, Nesprin-3, and LINC00341 Contextualization
The designation "C14orf49" refers to the Chromosome 14 Open Reading Frame 49, a historical identifier for a gene located on chromosome 14 at position 14q32.13. nih.govsinobiological.comwikipedia.org This gene is now officially recognized by the HUGO Gene Nomenclature Committee (HGNC) as SYNE3 , which stands for Spectrin (B1175318) Repeat Containing Nuclear Envelope Family Member 3. nih.govsinobiological.comgenecards.org Other previous identifiers for this gene include LINC00341 (Long Intergenic Non-Protein Coding RNA 341) and C14orf139. nih.govwikipedia.orggenecards.org
The SYNE3 gene encodes the protein Nesprin-3 (Nuclear Envelope Spectrin Repeat Protein 3). wikipedia.orgontosight.ainih.gov Nesprin-3 is a member of the nesprin family of proteins, which are key components of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex. abcam.comnih.govnih.gov This complex forms a bridge across the nuclear envelope, connecting the nuclear interior with the cytoplasmic cytoskeleton and playing a vital role in maintaining nuclear position, cellular structure, and mechanotransduction. abcam.comnih.govuniprot.org
Structurally, the primary isoform of Nesprin-3, known as Nesprin-3α, is a type II transmembrane protein that resides in the outer nuclear membrane (ONM). nih.govresearchgate.net It is characterized by a series of spectrin repeats (SRs) in its N-terminal cytoplasmic region and a conserved KASH (Klarsicht, ANC-1, Syne Homology) domain at its C-terminus, which anchors it to the nuclear envelope. nih.govontosight.ainih.gov Unlike other large nesprins, Nesprin-3 lacks a direct actin-binding domain. nih.gov Instead, it tethers the nucleus to the intermediate filament system by binding to the cytoskeletal linker protein plectin. nih.govbiologists.com
The specific peptide "C14orf49 protein (221-232)" corresponds to amino acid residues 221-232 of the Nesprin-3 protein. This sequence is located within the protein's spectrin repeat (SR) rod domain. nih.govcambridge.orgnih.gov The SRs are structural motifs, each composed of three α-helices, that form a flexible, rod-like domain. nih.govcambridge.org This domain acts not only as a physical spacer but also as a scaffold for protein-protein interactions, which are essential for the LINC complex's function. nih.gov While the general function of the SR domain in providing structural support and mediating protein binding is established, specific functions for the 221-232 residue region have not been detailed in available research.
Table 1: Nomenclature for the SYNE3 Gene and Nesprin-3 Protein
| Category | Name/Identifier | Description |
| Official Gene Symbol | SYNE3 | Spectrin Repeat Containing Nuclear Envelope Family Member 3. sinobiological.comgenecards.org |
| Official Protein Name | Nesprin-3 | Nuclear Envelope Spectrin Repeat Protein 3. genecards.orgabcam.com |
| Previous Gene Symbols | C14orf49, LINC00341, C14orf139, NCRNA00341 | Historical identifiers for the SYNE3 gene. nih.govwikipedia.orggenecards.org |
| Protein Aliases | KASH3, NET53, Nesp3 | Alternative names for the Nesprin-3 protein. wikipedia.orggenecards.orgjax.org |
| Chromosomal Location | 14q32.13 | Location of the SYNE3 gene on human chromosome 14. wikipedia.org |
| UniProt ID | Q6ZMZ3 | Primary accession number for human Nesprin-3 in the UniProt database. genecards.org |
Evolutionary Conservation and Orthologs of C14orf49 Protein Homologs
The SYNE3 gene and its protein product, Nesprin-3, are evolutionarily conserved across various species, particularly within mammals, indicating a sustained, critical biological function. nih.govnih.govnih.gov Comparative analysis of the Nesprin-3 protein sequence reveals a high degree of homology among mammals. For instance, human Nesprin-3 shares approximately 77% sequence identity with its orthologs in mice (Mus musculus) and rats (Rattus norvegicus), 78% with the European rabbit (Oryctolagus cuniculus), and 79% with sheep (Ovis aries). nih.gov
This conservation is less pronounced in more distantly related vertebrates. The homology between human and zebrafish (Danio rerio) Nesprin-3 is significantly lower, at around 30%. nih.gov Despite this sequence divergence, the fundamental role of Nesprin-3 in linking the nucleus to intermediate filaments appears to be maintained, as demonstrated in zebrafish models. biologists.com The evolutionary persistence of the KASH and spectrin repeat domains underscores their functional importance. nih.gov
Orthologs of the human SYNE3 gene have been identified in a wide range of organisms, highlighting the ancient origins of the LINC complex components. Databases have cataloged hundreds of orthologs for human SYNE3. sinobiological.com
Table 2: Selected Orthologs of Human SYNE3
| Species | Common Name | Gene Symbol | Protein Name |
| Mus musculus | Mouse | Syne3 | Nesprin-3 |
| Rattus norvegicus | Rat | Syne3 | Nesprin-3 |
| Oryctolagus cuniculus | Rabbit | SYNE3 | Nesprin-3 |
| Ovis aries | Sheep | SYNE3 | Nesprin-3 |
| Danio rerio | Zebrafish | syne3 | Nesprin-3 |
| Gallus gallus | Chicken | SYNE3 | Nesprin-3 |
| Canis lupus familiaris | Dog | SYNE3 | Nesprin-3 |
| Bos taurus | Cow | SYNE3 | Nesprin-3 |
| Macaca mulatta | Rhesus monkey | SYNE3 | Nesprin-3 |
| Xenopus tropicalis | Frog | syne3 | Nesprin-3 |
Genomic Organization and Transcriptional Regulation of C14orf49 Gene
Chromosomal Localization and Gene Structure
The SYNE3 gene is located on the long (q) arm of human chromosome 14. wikipedia.org Specifically, it resides at the chromosomal band 14q32.13. wikipedia.org The genomic coordinates for this gene on the GRCh38.p14 assembly are from base pair 95,407,266 to 95,516,650 on the reverse strand. ensembl.orgnih.gov
The structure of the SYNE3 gene is complex, comprising multiple exons and introns that give rise to its various transcripts. According to the National Center for Biotechnology Information (NCBI), the gene contains 21 exons. nih.gov The Ensembl database indicates that these exons are spliced in different combinations to produce multiple transcript variants. ensembl.org
Below is a summary of the genomic details for the SYNE3 (C14orf49) gene.
| Feature | Description |
| Official Gene Symbol | SYNE3 |
| Previous Symbol | C14orf49 genecards.org |
| Gene Name | Spectrin (B1175318) Repeat Containing Nuclear Envelope Family Member 3 genecards.org |
| Chromosomal Location | 14q32.13 wikipedia.org |
| Genomic Coordinates | Chr 14: 95,407,266-95,516,650 (GRCh38/hg38) ensembl.org |
| Strand | Reverse (-) ensembl.org |
| Exon Count | 21 nih.gov |
Transcriptional Control Mechanisms and Regulatory Elements
The expression of the SYNE3 gene is controlled by a variety of regulatory elements and transcriptional control mechanisms. These elements include promoters, which initiate transcription, and enhancers, which can augment the rate of transcription from a distance. The GeneHancer database has identified several candidate regulatory elements associated with SYNE3, including both enhancers and promoters, derived from sources like Ensembl, ENCODE, and the FANTOM5 project. genecards.org Furthermore, SYNE3 is associated with several super-enhancers in various tissues, such as the brain, adrenal gland, and aorta, suggesting a critical role for these regulatory regions in its tissue-specific expression. genecards.org
Research into the transcriptional network of SYNE3 has identified specific transcription factors and microRNAs that likely regulate its expression. nih.gov One study focusing on lung adenocarcinoma constructed a transcriptional network suggesting that the transcription factor SATB1 is correlated with SYNE3 expression. nih.govresearchgate.net This network also implicates certain microRNAs in the post-transcriptional regulation of SYNE3. nih.gov Specifically, a competing endogenous RNA (ceRNA) network was proposed involving hsa-miR-330-3p and hsa-miR-149-5p as key regulatory miRNAs. nih.gov Another identified regulatory pathway is the NEAT1/SATB1-miR-330-3p/miR-149-5p-SYNE3 signaling axis, which is involved in nuclear regulation and transcription. nih.gov
Key transcriptional regulators identified in research findings are summarized in the table below.
| Regulatory Element | Name/Type | Role in SYNE3 Regulation |
| Transcription Factor | SATB1 | Expression is correlated with SYNE3 expression nih.govresearchgate.net |
| microRNA | hsa-miR-330-3p | Identified as a key regulatory miRNA in a proposed ceRNA network nih.gov |
| microRNA | hsa-miR-149-5p | Implicated in both a ceRNA network and a transcriptional network involving SATB1 nih.govnih.gov |
| Regulatory Regions | GeneHancer Elements | Includes promoters and enhancers that regulate SYNE3 transcription genecards.org |
| Super-Enhancers | Various | Associated with SYNE3 in tissues like brain, adrenal gland, and aorta genecards.org |
Transcriptional Variants and Isoforms of C14orf49 Protein
The SYNE3 gene undergoes alternative splicing, a process where different exons of the gene are selectively included or excluded from the final messenger RNA (mRNA). This mechanism leads to the production of multiple distinct transcript variants and, consequently, different protein isoforms from a single gene.
The Ensembl database documents six different transcripts or splice variants for the SYNE3 gene. ensembl.org These variants differ in their exon composition, which can lead to proteins with different structures and functions. Correspondingly, the UniProt database describes three main protein isoforms produced by alternative splicing, designated Q6ZMZ3-1 (the canonical sequence), Q6ZMZ3-2, and Q6ZMZ3-3. uniprot.org
Further research has characterized two specific isoforms of the resulting Nesprin-3 protein: Nesprin-3α and Nesprin-3β. nih.gov These two isoforms are structurally distinct; Nesprin-3α contains eight spectrin repeats (SRs), while Nesprin-3β has only seven. nih.gov The variation in the number of these structural domains likely affects the protein's function and its interactions within the cell.
The table below outlines the known transcript variants and protein isoforms of SYNE3.
| Type | Name/Identifier | Key Features |
| Transcript Variants | 6 variants (Ensembl) | Differing exon combinations resulting from alternative splicing ensembl.org |
| Protein Isoform | Isoform 1 (Q6ZMZ3-1) | Canonical sequence uniprot.org |
| Protein Isoform | Isoform 2 (Q6ZMZ3-2) | Alternative splice variant uniprot.org |
| Protein Isoform | Isoform 3 (Q6ZMZ3-3) | Alternative splice variant uniprot.org |
| Protein Isoform | Nesprin-3α | Contains 8 spectrin repeats nih.gov |
| Protein Isoform | Nesprin-3β | Contains 7 spectrin repeats nih.gov |
Protein Structure and Domain Architecture of C14orf49 Protein
Overview of C14orf49 Protein Domain Organization (e.g., Spectrin (B1175318) Repeats, KASH Domain)
C14orf49 is a member of the nesprin family of proteins, which are characterized by the presence of spectrin repeats and a conserved C-terminal Klarsicht/ANC-1/Syne Homology (KASH) domain. uniprot.orggenecards.org These domains are fundamental to the protein's function as a component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex.
Spectrin Repeats: The bulk of the C14orf49 protein is predicted to be composed of spectrin repeats. These are flexible, rod-like domains that act as spacers, extending from the nuclear envelope into the cytoplasm. While the exact number and arrangement of spectrin repeats in C14orf49 are not definitively established, they are crucial for the protein's ability to bridge the significant distance between the nucleus and various cytoskeletal elements.
KASH Domain: The C-terminal KASH domain is a short, highly conserved sequence that is essential for the localization and function of C14orf49 at the outer nuclear membrane. This domain acts as a transmembrane anchor and mediates the direct interaction with SUN (Sad1 and UNC-84) domain-containing proteins of the inner nuclear membrane. This interaction within the perinuclear space is the cornerstone of the LINC complex, which physically couples the nucleoskeleton to the cytoskeleton.
The following table summarizes the key domains of the C14orf49 protein:
| Domain | Location | Function |
| Spectrin Repeats | N-terminal and central regions | Act as a flexible spacer, extending into the cytoplasm. |
| KASH Domain | C-terminus | Anchors the protein to the outer nuclear membrane and interacts with SUN domain proteins. |
Subcellular Localization and Trafficking of C14orf49 Protein
Intracellular Distribution Patterns of C14orf49 Protein
There is no available experimental data from techniques such as immunofluorescence or cellular fractionation that describes the specific intracellular distribution patterns of the C14orf49 protein. Information regarding its potential presence in the nucleus, cytoplasm, mitochondria, endoplasmic reticulum, or other organelles has not been documented.
Mechanisms Governing C14orf49 Protein Targeting to Specific Organelles and Subdomains
The mechanisms that govern protein targeting are typically dictated by specific amino acid sequences known as targeting signals. These signals direct proteins to their correct destinations within the cell, such as the nucleus, mitochondria, or peroxisomes. khanacademy.org The process often involves recognition by transport receptors and subsequent translocation across organellar membranes. nih.govresearchgate.net
However, for the C14orf49 protein, and specifically for the 221-232 amino acid region, no such targeting signals have been identified or experimentally validated. Computational prediction tools can sometimes offer insights into potential localization signals based on amino acid sequences, but published analyses for C14orf49 are not available. genscript.comnih.gov Therefore, the mechanisms governing its targeting to any specific organelles or subdomains remain unknown.
Dynamic Remodeling of C14orf49 Protein Localization in Response to Cellular Stimuli
The localization of many proteins is not static and can change in response to various cellular stimuli, such as growth factor signaling, stress, or cell cycle progression. mdpi.comnih.gov This dynamic remodeling is a key aspect of cellular regulation. For instance, some proteins translocate from the cytoplasm to the nucleus upon activation to regulate gene expression. nih.gov
Currently, there are no published studies investigating whether the subcellular localization of the C14orf49 protein is altered in response to any cellular stimuli. Research into its potential interactions with other proteins or its response to external signals would be necessary to elucidate any dynamic remodeling of its location.
Molecular Functions and Mechanistic Roles of C14orf49 Protein
Elucidation of C14orf49 Protein-Mediated Protein-Protein Interactions
The protein C14orf49, an alias for Nesprin-3 which is encoded by the SYNE3 gene, is a component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex. wikipedia.orggenecards.org This complex forms a critical bridge across the nuclear envelope. The interactions of Nesprin-3 are primarily mediated by its Klarsicht, ANC-1, and Syne Homology (KASH) domain, a region at its C-terminus. The specific peptide sequence (221-232) is located within the extensive spectrin (B1175318) repeats of the protein that form its rod-like structure, contributing to its function as a molecular linker.
Identification of C14orf49 Protein Binding Partners
As a KASH-domain protein, C14orf49 (Nesprin-3) resides in the outer nuclear membrane. Its primary binding partners are SUN (Sad1 and UNC-84) domain-containing proteins, which are located at the inner nuclear membrane. This interaction within the perinuclear space is fundamental to the formation of the LINC complex. The key binding partners for C14orf49 are SUN1 and SUN2. Additionally, the N-terminus of C14orf49, which extends into the cytoplasm, interacts with the cytolinker protein Plectin, thereby connecting the nucleus to the intermediate filament network of the cytoskeleton. wikipedia.org
| C14orf49 (Nesprin-3) Binding Partner | Interacting Domain on Partner | Cellular Location of Interaction | Function of Interaction |
|---|---|---|---|
| SUN1 | SUN domain | Perinuclear Space | LINC complex formation, Nuclear-cytoskeletal linkage |
| SUN2 | SUN domain | Perinuclear Space | LINC complex formation, Nuclear-cytoskeletal linkage |
| Plectin | Plectin domain | Cytoplasm (at Outer Nuclear Membrane) | Anchoring the nucleus to intermediate filaments |
Characterization of Interaction Specificity and Affinity
The interaction between the KASH domain of C14orf49 (Nesprin-3) and the SUN domains of its partners is characterized by high specificity and affinity. nih.gov This ensures the stable and precise assembly of the LINC complex. The specificity is crucial to prevent off-target interactions within the crowded environment of the nuclear envelope. nih.gov The binding affinity determines the stability of the protein complex, and while quantitative values can vary, the SUN-KASH interaction is robust enough to withstand the mechanical forces transmitted between the nucleus and the cytoplasm. This interaction is a conserved feature of LINC complexes across various species, highlighting its fundamental importance.
Structural Basis of C14orf49 Protein Intermolecular Recognition
The structural basis for the intermolecular recognition between the C14orf49 KASH domain and SUN domains has been well-characterized. SUN proteins form trimers within the inner nuclear membrane, and their SUN domains project into the perinuclear space. This trimeric structure creates a binding pocket that specifically recognizes and binds the C-terminal KASH domain of C14orf49. This interaction resembles a "plug-in-socket" model, where the KASH domain inserts into the SUN domain complex, anchoring the outer nuclear membrane protein to its inner nuclear membrane partner. This precise structural arrangement is essential for the force-transducing capabilities of the LINC complex.
Engagement of C14orf49 Protein in Cellular Signaling Pathways
Through its role in the LINC complex, C14orf49 is integral to cellular signaling, particularly in pathways related to mechanobiology and the maintenance of nuclear structure.
Role in Mechanotransduction and Cytoskeletal Linkage
C14orf49 is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. nih.gov By linking the cytoskeleton to the nucleus via its interactions with Plectin and SUN proteins, it allows for the direct transmission of forces from the cellular exterior and the cytoplasm to the nuclear interior. wikipedia.org This mechanical coupling can influence nuclear shape, chromatin organization, and gene expression, thereby affecting cellular responses to the physical environment. biorxiv.org For instance, in endothelial cells, this linkage is required for processes such as flow-induced polarization.
Contribution to Nuclear Envelope Integrity and Function
The structural linkage provided by the C14orf49-containing LINC complex is vital for maintaining the integrity and proper function of the nuclear envelope. wikipedia.orgraybiotech.com This complex acts as a scaffold that reinforces the nuclear envelope against mechanical stress. nih.gov It is also involved in crucial functions such as nuclear positioning within the cell and the organization of the nuclear lamina. nih.gov Disruption of the SYNE3 gene or its protein product, C14orf49, can compromise nuclear envelope stability, leading to abnormal nuclear morphology and cellular dysfunction, a class of diseases known as nuclear envelopathies. nih.gov
Potential Regulatory Functions of C14orf49 Protein (221-232) in Enzyme Activity or Gene Expression
Scientific investigation into the specific regulatory activities of the C14orf49 protein fragment (221-232) has not been documented. The full-length protein is primarily structural, anchoring the nucleus to the cytoskeleton through its interaction with plectin. genecards.org This fragment is located within one of the protein's spectrin repeats, which are domains known for their roles in protein-protein interactions and forming scaffold structures. genecards.org
Given this context, any potential regulatory function of the 221-232 fragment would likely be speculative and based on general biological mechanisms rather than direct evidence.
Potential Mechanisms of Enzyme Regulation:
The activity of enzymes can be modulated through various mechanisms, including allosteric regulation, competitive inhibition, or by influencing protein-protein interactions that affect the enzyme's conformation or localization. mgcub.ac.inlibretexts.orgvscht.cz A peptide fragment could theoretically interfere with or mimic these interactions. For instance, if the 221-232 sequence were part of a binding site for a regulatory protein, a synthetic version of this peptide could potentially disrupt the formation of a larger protein complex, thereby indirectly affecting the activity of an associated enzyme. However, there is currently no research to suggest that the C14orf49 (221-232) fragment engages in such activity.
Potential Mechanisms of Gene Expression Regulation:
Gene expression is a tightly controlled process regulated at multiple levels, including transcriptional and post-transcriptional stages. mdpi.comnih.gov Regulation can be influenced by transcription factors, chromatin structure, and various signaling pathways. mdpi.comnih.gov A protein or peptide fragment could influence gene expression by interacting with transcription factors, modifying chromatin accessibility, or participating in signal transduction cascades that culminate in the nucleus. youtube.com The parent C14orf49 protein's location at the nuclear envelope places it at the interface between the cytoplasm and the nucleus, a critical location for signal transduction. wikipedia.orggenecards.org While it is conceivable that fragments of C14orf49 could be generated and play a role in signaling, no evidence currently exists to support a specific function for the 221-232 fragment in regulating gene expression.
The table below summarizes general mechanisms of cellular regulation and notes the currently undetermined role of the C14orf49 (221-232) fragment.
| Regulatory Mechanism | General Description | Potential Role of C14orf49 (221-232) |
|---|---|---|
| Enzyme Activity: Allosteric Regulation | Binding of a molecule to a site other than the active site changes the enzyme's conformation and activity. libretexts.org | Currently Undocumented |
| Enzyme Activity: Competitive Inhibition | A molecule structurally similar to the substrate binds to the active site, preventing the actual substrate from binding. | Currently Undocumented |
| Gene Expression: Transcriptional Regulation | Proteins (transcription factors) bind to specific DNA sequences to control the rate of transcription. mdpi.com | Currently Undocumented |
| Gene Expression: Post-Translational Modification | Chemical modifications to a protein after synthesis, such as phosphorylation, can alter its function and role in gene signaling pathways. vscht.czyoutube.com | Currently Undocumented |
Biological Processes and Physiological Systems Involving C14orf49 Protein
Contribution to Cytoskeleton Organization and Cell Shape Regulation
C14orf49 is integral to the organization of the cytoskeleton and the regulation of cell shape. genecards.org The cytoskeleton, a dynamic network of protein filaments including actin, microtubules, and intermediate filaments, provides structural support, resists mechanical forces, and facilitates changes in cell morphology. nih.gov C14orf49, as Nesprin-3, directly participates in this system through its ability to bind to actin filaments and anchor the cytoskeleton to the nuclear membrane. maayanlab.cloudgenecards.org
A primary mechanism of its function involves its interaction with plectin, a versatile cytolinker protein. wikipedia.orgnih.gov This interaction tethers intermediate filaments, a major component of the cytoskeleton, to the nuclear envelope. nih.govnih.gov This linkage is crucial for organizing the perinuclear cytoskeleton, the dense network of filaments surrounding the nucleus. nih.govnih.gov
Research in human aortic endothelial cells (HAECs) has demonstrated that the suppression of Nesprin-3 leads to dramatic changes in cell morphology. nih.govnih.gov Typically cuboidal, these cells become highly elongated upon Nesprin-3 knockdown, highlighting the protein's essential role in maintaining normal cell shape. nih.govmolbiolcell.org This morphological change is linked to the disorganization of perinuclear plectin and another intermediate filament protein, vimentin (B1176767). nih.govbiorxiv.org The organized, ring-like structures these proteins typically form around the nucleus are absent when Nesprin-3 is silenced. nih.gov
| Experimental Condition | Key Observation | Functional Implication | Reference |
|---|---|---|---|
| Nesprin-3 Silencing in HAECs | Cells transition from a cuboidal to a highly elongated shape. | C14orf49/Nesprin-3 is essential for maintaining normal endothelial cell morphology. | nih.govnih.gov |
| Nesprin-3 Silencing in HAECs | Disorganization of perinuclear plectin and vimentin architecture. | C14orf49/Nesprin-3 is required for the proper organization of the perinuclear cytoskeleton. | nih.gov |
| Overexpression of Nesprin-3 | Strong recruitment of endogenous plectin to the outer nuclear membrane. | Demonstrates a direct interaction and co-localization with plectin at the nuclear perimeter. | nih.gov |
Involvement in Nuclear Positioning and Chromatin Organization
C14orf49 plays a crucial role in nuclear positioning and movement, which are intrinsically linked to chromatin organization and gene expression. maayanlab.clouduniprot.org As a core component of the LINC complex, Nesprin-3 connects the nucleus to the cytoskeleton, enabling the transmission of mechanical forces and facilitating the movement and placement of the nucleus within the cell. uniprot.orgnih.gov
This connection is established through Nesprin-3's C-terminal KASH domain, which binds to SUN domain-containing proteins in the inner nuclear membrane. maayanlab.cloud This SUN-KASH bridge physically links the cytoplasmic cytoskeleton to the nucleoskeleton. nih.gov Experimental evidence shows that silencing Nesprin-3 disrupts the connection between the centrosome (the primary microtubule-organizing center) and the nucleus, significantly increasing the distance between them. nih.govresearchgate.net
The positioning of the nucleus and its connection to the cytoskeleton have profound implications for chromatin organization. mdpi.com The nuclear lamina, which interacts with LINC complex components, serves as an anchoring site for heterochromatin (densely packed, transcriptionally silent DNA). nih.govfrontiersin.org Disruptions in the LINC complex can lead to altered chromatin organization, changes in histone modifications, and aberrant gene transcription. biorxiv.orgnih.govresearchgate.net For instance, the depletion of Nesprin-3 in cardiomyocytes has been shown to cause nuclear collapse and a loss of genome organization. biorxiv.orgnih.gov The spatial arrangement of chromatin within the nucleus is not random; its position relative to the nuclear lamina can influence gene expression, and this positioning is partly maintained by the LINC complex. mdpi.comnih.gov
| Protein Complex/Component | Function | Impact of C14orf49/Nesprin-3 | Reference |
|---|---|---|---|
| LINC Complex | Connects the nucleoskeleton to the cytoskeleton, mediating force transmission and nuclear positioning. | Nesprin-3 is an essential component, forming the bridge at the outer nuclear membrane. | maayanlab.clouduniprot.org |
| Centrosome-Nucleus Connection | Anchors the microtubule-organizing center to the nucleus. | Nesprin-3 is required for this attachment; its absence increases the distance between the two organelles. | nih.govresearchgate.net |
| Nuclear Lamina | Anchors heterochromatin to the nuclear periphery. | The LINC complex, including Nesprin-3, connects to the lamina, thereby influencing chromatin organization and gene expression. | nih.govnih.gov |
Roles in Cell Migration and Adhesion Dynamics
The integrity of the LINC complex, and specifically the function of C14orf49/Nesprin-3, is vital for cell migration and the dynamics of cell adhesion. maayanlab.cloudnih.gov Cell motility is a complex process that requires the coordinated action of the cytoskeleton, adhesion molecules, and force-generating motor proteins to propel the cell forward. anygenes.com
Nesprin-3 is a key regulator of directional cell migration, particularly in response to external cues like fluid shear stress in endothelial cells. uniprot.orgnih.govmolbiolcell.org Studies have shown that Nesprin-3 is required for the flow-induced polarization of the centrosome and for directional migration in aortic endothelial cells. uniprot.orgnih.gov By anchoring the nucleus to the cytoskeleton, Nesprin-3 allows for the transfer of contractile forces from the cytoskeleton to the nucleus, a mechanism known as the "nuclear piston" that can drive cell movement in confined three-dimensional environments. nih.govnih.gov
Furthermore, the LINC complex influences cell-matrix and cell-cell adhesion. nih.gov Disrupting the entire LINC complex has been shown to alter cell-cell adhesion, barrier function, and the dynamics of focal adhesions—the structures that connect the cell to the extracellular matrix. nih.gov While Nesprin-3's primary connection is to intermediate filaments via plectin, this system is part of a larger, integrated network. nih.govresearchgate.net Plectin itself can associate with hemidesmosomes, which are adhesion structures connecting epithelial cells to the basement membrane, suggesting a continuous link from the extracellular matrix to the nucleus, mediated in part by Nesprin-3. nih.gov This integrated system is crucial for transmitting forces and coordinating the cellular machinery during migration. researchgate.net
Implications in Developmental Processes
The fundamental cellular functions regulated by C14orf49/Nesprin-3—such as cytoskeletal organization, nuclear positioning, and cell migration—are all critical for embryonic development. nih.govanygenes.com While direct studies on the overarching role of Nesprin-3 in the development of complex organisms have yielded some surprising results, its involvement in specific developmental processes is becoming clearer. nih.govresearchgate.net
For example, Nesprin-3 is implicated in processes like adipogenesis (fat cell development) and spermatogenesis (sperm development). nih.govresearchgate.net Cell migration, a process heavily influenced by Nesprin-3, is essential for gastrulation, neural crest development, and the formation of tissues and organs. maayanlab.cloudanygenes.com The proper positioning of the nucleus is also crucial during development, for instance, in the formation of skeletal muscle and the nervous system. mdpi.com
Interestingly, in vivo knockout studies in zebrafish and mouse models showed that a complete loss of Nesprin-3 did not lead to severe developmental defects or impact viability, suggesting that other proteins may compensate for its absence. nih.govbiologists.com However, this does not diminish its physiological importance, as more subtle roles continue to be discovered, particularly in the context of specific cell types and pathological conditions like cancer cell migration. nih.govresearchgate.net The expression of Nesprin-3 in embryonic tissues, including the neural layer of the retina and in zygotes, further points to its participation in developmental events. wikipedia.org
C14orf49 Protein in Cellular Dysfunction and Pathogenesis
Molecular Mechanisms of Disease Associations of C14orf49 Protein
Nesprin-3 is a key player in the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, a protein bridge that spans the two membranes of the nuclear envelope. nih.govnih.gov It functions as an outer nuclear membrane protein that anchors the nucleus to the intermediate filament system through its interaction with the protein plectin. nih.govnih.gov This connection is vital for transmitting physical forces to the nucleus, which can influence gene expression, and for positioning the nucleus within the cell. uniprot.org Disruptions in this intricate molecular machinery underlie the association of Nesprin-3 with various pathologies. nih.gov
While the precise molecular pathways are still under investigation, evidence suggests a link between Nesprin-3 and certain neurological disorders. The SYNE3 gene is noted as a biomarker for Huntington's disease, although the direct mechanistic role of Nesprin-3 in the disease's progression is not yet fully understood. genecards.org The pathology of Huntington's disease involves the mutant huntingtin protein, which leads to neuronal cell death. mdpi.comhuntingtonsdiseasenews.com The LINC complex, to which Nesprin-3 belongs, is essential for maintaining nuclear architecture and positioning in neurons, and its disruption is linked to neurodegenerative conditions like amyotrophic lateral sclerosis (ALS). nih.govbiorxiv.org
A more defined molecular link has been identified in the context of DYT1 dystonia, a neurological movement disorder. This condition is caused by a mutation in the torsinA protein, which interacts with Nesprin-3. nih.gov In cells from individuals with DYT1 dystonia, dysfunctional torsinA causes Nesprin-3 to be mislocalized and accumulate within the endoplasmic reticulum instead of its proper location at the outer nuclear membrane. nih.gov This mislocalization disrupts the integrity of the LINC complex, providing a plausible mechanism for how Nesprin-3 dysfunction contributes to the pathology of this neurological disease. nih.gov
Table 1: Nesprin-3 (C14orf49) Association with Neurological Disorders
| Disorder | Association | Molecular Mechanism |
| Huntington's Disease | Biomarker | The precise molecular mechanism is not yet fully elucidated, but the LINC complex's role in neuronal nuclear stability is critical. genecards.orgnih.gov |
| DYT1 Dystonia | Pathological involvement | Mutant torsinA, a binding partner, causes mislocalization of Nesprin-3 to the endoplasmic reticulum, disrupting the LINC complex. nih.gov |
Nesprin-3 has a clearly defined role in male fertility, specifically in the later stages of sperm development (spermiogenesis). Its dysfunction is directly linked to a form of male infertility known as acephalic spermatozoa syndrome, where sperm are produced without heads. nih.gov
The molecular mechanism involves a specialized LINC complex in developing sperm cells. Nesprin-3 interacts with a testis-specific inner nuclear membrane protein called SUN5. nih.gov This Nesprin-3/SUN5 complex is crucial for establishing the physical connection between the sperm head and its tail at a structure called the head-to-tail coupling apparatus (HTCA). nih.gov In the absence of a functional SUN5 protein, Nesprin-3 fails to localize correctly to the base of the nucleus, preventing the proper docking of the centrosome and the subsequent attachment of the tail. nih.gov
While Nesprin-3 is also expressed in Sertoli cells—the supportive cells within the testes essential for sperm development—and is required to anchor the vimentin (B1176767) and plectin cytoskeleton to the Sertoli cell nucleus, studies on knockout mice have shown that these animals remain fertile. researchgate.netwikipedia.org This suggests that while Nesprin-3 is indispensable for the structural integrity of the individual spermatozoon, its role in the supportive Sertoli cells may be redundant or compensated for by other proteins. researchgate.net There is currently no research detailing the role of Nesprin-3 in female reproductive disorders.
Table 2: Research Findings on Nesprin-3 (C14orf49) in Spermatogenesis
| Study Focus | Model System | Key Findings | Implication for Disease |
| Head-to-Tail Linkage | Knockout Mice (Sun5-/-) | The Nesprin-3/SUN5 LINC complex is essential for connecting the sperm head and tail. Loss of SUN5 leads to mislocalization of Nesprin-3 and failed head-tail attachment. nih.gov | Acephalic Spermatozoa Syndrome |
| Sertoli Cell Function | Knockout Mice (Syne3-/-) | Nesprin-3 is required for localizing plectin and vimentin to the nuclear perimeter of Sertoli cells. researchgate.netwikipedia.org | Despite cytoskeletal alterations in Sertoli cells, mice are fertile, suggesting this specific function is not critical for overall spermatogenesis. researchgate.net |
The role of Nesprin-3 in cancer is complex and appears to be dependent on the type of cancer. It has been implicated in processes related to both tumor suppression and progression. nih.govnih.gov
Tumor Suppressive Role: In some cancers, such as lung adenocarcinoma, higher expression of SYNE3 is associated with a better prognosis. nih.gov The proposed molecular mechanisms for this tumor-suppressive effect include the stabilization of the nucleus and the promotion of apoptosis (programmed cell death). nih.gov Furthermore, SYNE3 expression levels have been linked to the tumor microenvironment, with higher expression correlating with increased infiltration of beneficial immune cells like B cells and dendritic cells. nih.govresearchgate.net Knockdown of SYNE3 has also been shown to lead to DNA damage and a loss of genomic organization, which are cellular states that can promote tumorigenesis. nih.gov
Role in Tumor Progression: Conversely, the integrity of the LINC complex, and therefore Nesprin-3, is also necessary for the invasiveness and metastasis of tumor cells. nih.gov Nesprin-3 has been shown to mediate the migration of tumor cells in lung cancer and fibrosarcoma. nih.govnih.gov One identified mechanism involves its interaction with the protein SPAG4 (a SUN domain protein), which promotes the migration of lung cancer cells. nih.gov Because cell migration is a key step in metastasis, the involvement of Nesprin-3 in this process suggests it can contribute to cancer progression. nih.gov
Table 3: Duality of Nesprin-3 (C14orf49) in Oncogenic Processes
| Role | Cancer Type | Molecular Mechanism |
| Tumor Suppression | Lung Adenocarcinoma | Higher expression correlates with better prognosis, increased tumor cell apoptosis, and enhanced immune cell infiltration. nih.govresearchgate.net |
| Tumor Progression | Lung Cancer, Fibrosarcoma | Mediates tumor cell migration and invasion, a critical step for metastasis. nih.govnih.gov Interaction with SPAG4 promotes cancer cell migration. nih.gov |
Impact of C14orf49 Protein (221-232) Dysregulation on Cellular Phenotypes
The specific peptide fragment 221-232 of the Nesprin-3 protein is located within its spectrin (B1175318) repeat domains, which form the rod-like structure of the protein. nih.govresearchgate.net However, there is currently no scientific literature detailing the specific function of this particular fragment or the direct impact of its dysregulation.
Nevertheless, extensive research on the dysregulation of the full-length Nesprin-3 protein reveals significant consequences on cellular phenotypes, primarily due to the disruption of the nuclear-cytoskeletal linkage. nih.gov
Key Cellular Phenotypes Affected by Nesprin-3 Dysregulation:
Cell Morphology: The most striking effect of Nesprin-3 depletion is a dramatic change in cell shape. Studies using siRNA to silence Nesprin-3 in human aortic endothelial cells caused them to transform from their normal cuboidal shape to a highly elongated morphology. nih.gov
Perinuclear Cytoskeletal Architecture: Nesprin-3 is essential for organizing the cytoskeleton around the nucleus. Its silencing leads to the loss of the normal perinuclear rings of the intermediate filament protein vimentin and the linker protein plectin. nih.govresearchgate.net
Centrosome Positioning: The centrosome, which organizes microtubules, is normally tethered near the nucleus. Nesprin-3 is required for this connection. nih.gov Dysregulation or loss of Nesprin-3 significantly increases the distance between the centrosome and the nuclear envelope, disrupting the cell's internal organization. nih.govresearchgate.net
Cell Migration and Polarization: By connecting to the cytoskeleton and positioning the centrosome, Nesprin-3 plays a role in directed cell movement. In endothelial cells, Nesprin-3 is necessary for the cell to polarize its centrosome and migrate in response to directional cues like fluid flow. nih.gov
Table 4: Cellular Phenotypes Resulting from Nesprin-3 (C14orf49) Dysregulation
| Cellular Phenotype | Observation upon Nesprin-3 Knockdown/Silencing | Molecular Basis |
| Cell Shape | Cells become highly elongated. nih.gov | Disruption of the nuclear anchor point for the intermediate filament cytoskeleton. nih.gov |
| Cytoskeletal Organization | Loss of plectin and vimentin organization around the nucleus. nih.govresearchgate.net | Nesprin-3 acts as a scaffold for perinuclear plectin and vimentin. nih.gov |
| Centrosome Position | Increased distance between the centrosome and the nucleus. nih.govresearchgate.net | Nesprin-3 is required for the physical attachment of the centrosome to the nuclear envelope. nih.gov |
| Cell Migration | Impaired directional migration and polarization. nih.govucdavis.edu | Disrupted nuclear-cytoskeletal linkage prevents coordinated movement. nih.gov |
Table of Compounds
Advanced Methodologies for C14orf49 Protein Research
Genetic and Genomic Approaches for Investigating C14orf49 Protein.
Functional genomics provides powerful tools to probe the role of C14orf49 within the complex environment of the cell. These approaches manipulate the gene encoding the protein to observe the resulting phenotypic changes, thereby inferring its function.
CRISPR/Cas9-mediated Gene Editing and Functional Genomics.
The CRISPR/Cas9 system offers a precise and efficient method for targeted genome editing, making it an invaluable tool for functional genomics. nih.gov This technology can be used to create loss-of-function mutations by introducing insertions or deletions (indels) that disrupt the C14orf49 gene, effectively knocking it out. Researchers can then study the consequences of the protein's absence.
A key application is in high-throughput genetic screening. horizondiscovery.com For example, a genome-wide CRISPR knockout screen could be performed in a specific cell line to identify genes that have a synthetic lethal relationship with C14orf49. This involves using a library of guide RNAs (gRNAs) to systematically knock out every gene in the genome in a population of cells that already have a C14orf49 knockout. Genes whose subsequent knockout leads to cell death are considered synthetic lethal partners, which can reveal functional relationships and dependencies. Such screens are pivotal for mapping genetic interaction networks and understanding the protein's role in cellular viability and proliferation. horizondiscovery.com
Potential off-target effects, where the CRISPR/Cas9 system edits unintended sites in the genome, remain a concern that requires careful validation of results. nih.govnih.gov
Table 1: Illustrative Data from a Hypothetical CRISPR/Cas9 Synthetic Lethality Screen with C14orf49
| Gene Hit | Gene Function | Phenotype Score (Z-score) | Implied Functional Relationship with C14orf49 |
| SUN1 | Nuclear envelope protein, LINC complex component | -3.5 | Essential partner in maintaining nuclear envelope integrity |
| SMARCA4 | Core subunit of SWI/SNF chromatin remodeling complex | -3.2 | Collaboration in chromatin organization/gene regulation |
| LMNA | Lamin A/C, nuclear lamina component | -3.1 | Structural support and tethering at the nuclear envelope |
| EMD | Emerin, inner nuclear membrane protein | -2.9 | Shared role in nuclear mechanics and signaling |
Transcriptomics and Proteomics Profiling.
To understand the downstream consequences of C14orf49 activity, researchers can employ transcriptomics (RNA-sequencing) and proteomics (mass spectrometry). By comparing cells with and without functional C14orf49, it is possible to identify global changes in gene and protein expression.
Transcriptomics: RNA-sequencing would reveal which genes are up- or down-regulated in the absence of C14orf49. For instance, if C14orf49 is involved in chromatin organization through its interaction with the SWI/SNF complex, its knockout could lead to significant changes in the expression of genes located near the nuclear periphery. nih.gov
Proteomics: Quantitative mass spectrometry-based proteomics can identify changes in the abundance of thousands of proteins. nih.gov This approach provides a more direct view of the functional state of the cell. A proteomics analysis might reveal compensatory changes in other nuclear envelope proteins or alterations in signaling pathways affected by C14orf49's absence. Combining transcriptomic and proteomic data can provide a comprehensive, multi-layered view of the protein's regulatory impact. nih.gov
Table 2: Representative Data from a Hypothetical Proteomics Study on C14orf49 Knockout Cells
| Protein ID | Protein Name | Fold Change (KO vs. WT) | p-value | Potential Implication |
| P02545 | Lamin-B1 | 1.8 | 0.005 | Compensatory upregulation of nuclear lamina components |
| Q13562 | SUN2 | -2.1 | 0.002 | Destabilization of the LINC complex |
| P51532 | BRG1 (SMARCA4) | -1.5 | 0.011 | Disruption of SWI/SNF complex association with the nuclear envelope |
| P48681 | Emerin | 1.6 | 0.008 | Altered nuclear membrane protein network |
Biochemical and Biophysical Techniques for Protein Characterization.
To complement cell-based studies, in vitro techniques are essential for dissecting the molecular mechanisms of C14orf49 and its specific domains, such as the 221-232 peptide region.
Recombinant Protein Expression and Purification of C14orf49 Protein (221-232) Peptides.
Investigating the biochemical properties of the C14orf49 (221-232) peptide requires its production in a pure, isolated form. This is achieved through recombinant protein expression. The DNA sequence encoding the peptide is cloned into an expression vector, often with an affinity tag (like a His-tag or GST-tag) to facilitate purification. This vector is then introduced into a host system, typically E. coli, which synthesizes the peptide.
Following expression, the cells are lysed, and the peptide is purified from the complex mixture of cellular proteins using affinity chromatography. The affinity tag allows the peptide to bind specifically to a resin, while other proteins are washed away. The purified peptide can then be eluted for use in subsequent experiments. The success of this process is critical for obtaining the high-quality material needed for binding and structural studies.
In Vitro Binding Assays and Far-Western Blotting for Interaction Analysis.
Once the C14orf49 (221-232) peptide is purified, its ability to directly interact with other proteins can be tested.
In Vitro Binding Assays: These assays, such as pull-down assays, involve immobilizing the purified, tagged peptide onto a resin and incubating it with a cell lysate or a purified potential binding partner. If an interaction occurs, the binding partner will be "pulled down" with the peptide and can be identified by mass spectrometry or Western blotting.
Far-Western Blotting: This technique is used to detect protein-protein interactions in vitro. It is similar to a standard Western blot, but instead of using an antibody to probe the membrane, a purified, labeled "bait" protein—in this case, the C14orf49 (221-232) peptide—is used. The bait peptide is used to probe a membrane containing total cellular proteins that have been separated by gel electrophoresis. A positive signal indicates a direct interaction between the C14orf49 peptide and a specific protein on the membrane.
These methods would be instrumental in determining if the 221-232 region of C14orf49 serves as a direct binding interface for proteins like components of the SWI/SNF complex or other nuclear envelope proteins.
Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography, NMR) for C14orf49 Protein Domains.
Determining the three-dimensional structure of C14orf49 domains is key to understanding its function at a molecular level. The primary techniques for this are X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: This technique requires the protein or domain of interest to be crystallized. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density and determine the atomic structure. It is capable of providing very high-resolution structures.
Cryo-EM: This method is particularly useful for large protein complexes and membrane proteins that are difficult to crystallize. The sample is flash-frozen in a thin layer of ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally combined to reconstruct a 3D model.
NMR Spectroscopy: NMR is performed on proteins in solution, making it ideal for studying protein dynamics and weaker interactions. It can provide structural information for smaller proteins or individual domains, like a peptide fragment from C14orf49.
Applying these techniques to domains of C14orf49, potentially in complex with a binding partner identified through interaction assays, would reveal the precise molecular interactions that govern its function at the nuclear envelope.
Table 3: Comparison of Structural Biology Techniques for C14orf49 Research
| Technique | Principle | Advantages for C14orf49 Study | Limitations |
| X-ray Crystallography | X-ray diffraction from a protein crystal | Can provide atomic-resolution structures of specific domains. | Requires well-diffracting crystals, which can be difficult to obtain for membrane proteins. |
| Cryo-EM | 3D reconstruction from 2D images of frozen particles | Ideal for studying the full-length C14orf49 within a larger LINC complex or associated with membranes. | Resolution can be lower than crystallography; technically demanding. |
| NMR Spectroscopy | Measures magnetic properties of atomic nuclei in solution | Excellent for studying the structure and dynamics of small, flexible domains like the (221-232) peptide and mapping binding interfaces. | Generally limited to smaller proteins or domains (<30 kDa). |
Cellular and Imaging-Based Methodologies
Advanced methodologies in cellular and imaging sciences are crucial for elucidating the subcellular localization, dynamics, and function of proteins like C14orf49, also known as Ciliogenesis Associated Kinase 1 (CILK1). These techniques provide high-resolution spatial and temporal data, enabling a detailed understanding of the protein's role within complex cellular environments.
High-Resolution Microscopy (e.g., Super-resolution, Live-cell Imaging) for Localization and Dynamics
Standard confocal microscopy has been instrumental in showing that wild-type CILK1 is predominantly found at the base of the primary cilium. mdpi.com However, the transition zone at the cilia base is a compact and intricate structure, typically around 250–300 nm in diameter, which is near the resolution limit of conventional light microscopy. nih.gov To dissect the precise organization of proteins within this domain, higher-resolution imaging techniques are necessary. nih.gov
Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and single-molecule localization microscopy (SMLM) methods like STORM (Stochastic Optical Reconstruction Microscopy), can bypass the diffraction limit of light, achieving resolutions down to 20-50 nm. nih.govnih.govleeds.ac.uk These methods are ideal for mapping the precise distribution of ciliary proteins like CILK1 within subdomains of the transition zone. nih.gov For instance, STED microscopy has been successfully used to map the localization of phosphoinositides and their regulatory enzymes within the transition zone, revealing distinct ring-shaped subdomains. nih.gov A similar approach could precisely map the location of the CILK1 (221-232) region relative to other transition zone components.
Live-cell imaging, often utilizing genetically encoded fluorescent markers like Green Fluorescent Protein (GFP) and its variants, allows for the real-time visualization of protein dynamics within living cells. tamu.edunih.govnih.gov This approach is critical for understanding how CILK1 moves to and from the cilium and how its localization might change in response to cellular signals. Studies have revealed that while wild-type CILK1 remains at the ciliary base, certain pathogenic variants associated with Juvenile Myoclonic Epilepsy (JME) are distributed along the entire ciliary axoneme. mdpi.com Live-cell imaging can track these movements, providing insights into the mechanisms that regulate CILK1's subcellular targeting and the consequences of its mislocalization. mdpi.comresearcher.life High-speed techniques like SPEED (Single-point Edge-excitation Subdiffraction) microscopy can further provide 3D super-resolution information about the trafficking of molecules through constrained cellular channels like the ciliary transition zone. nih.gov
| Microscopy Technique | Application for C14orf49/CILK1 Research | Key Findings/Potential |
|---|---|---|
| Confocal Microscopy | Initial localization studies of GFP-tagged or antibody-stained CILK1. | Wild-type CILK1 localizes to the primary cilium base; some pathogenic variants mislocalize along the axoneme. mdpi.comresearcher.life |
| Super-Resolution Microscopy (STED, STORM) | High-resolution mapping of CILK1 within the ciliary transition zone. | Can resolve the precise position of CILK1 relative to other transition zone proteins and lipids. nih.govwiley.com |
| Live-Cell Imaging | Real-time tracking of CILK1 dynamics and translocation in living cells. | Reveals the dynamic behavior and trafficking of CILK1 and the impact of mutations on its localization over time. leica-microsystems.comnih.gov |
| SPEED Microscopy | 3D super-resolution tracking of CILK1 trafficking through the ciliary gate. | Provides high spatiotemporal resolution data on the movement of CILK1 into and out of the cilium. nih.gov |
Quantitative Cell Biology Assays
Quantitative assays are essential for moving beyond qualitative descriptions to measure the specific effects of C14orf49/CILK1 on cellular processes. nih.govnih.gov Since CILK1 is a serine/threonine kinase, biochemical kinase assays are a primary tool for quantifying its enzymatic activity. researcher.life These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate, such as Kinesin Family Member 3A (KIF3A), which is a known CILK1 substrate. mdpi.commdpi.com By measuring the rate of substrate phosphorylation, researchers can determine how mutations, including those near the 221-232 region, affect CILK1's catalytic function. researcher.life
Cell-based functional assays are used to measure the downstream biological consequences of CILK1 activity. njbio.com Given CILK1's role in ciliogenesis, quantitative imaging assays are used to measure cilia length and the percentage of ciliated cells in a population. researcher.life Studies have shown that while some pathogenic CILK1 variants abolish kinase activity, others retain it but still lose the ability to properly regulate cilia length, indicating functions beyond simple substrate phosphorylation. mdpi.com Other functional assays can measure the activation of G-protein coupled receptors (GPCRs) or changes in intracellular second messengers like cAMP, which are relevant as many signaling pathways are concentrated within the primary cilium. nih.govgiffordbioscience.com
| Assay Type | Purpose in C14orf49/CILK1 Research | Example Measurement |
|---|---|---|
| In Vitro Kinase Assay | To measure the direct enzymatic activity of the CILK1 protein. | Quantification of phosphorylated KIF3A substrate using radiolabeled ATP or specific antibodies. mdpi.commdpi.com |
| Cilia Length/Frequency Assay | To quantify the effect of CILK1 variants on cilia formation and maintenance. | Immunofluorescence imaging and automated measurement of cilia length and number in cultured cells. researcher.life |
| Calcium Flux Assay | To measure the impact of CILK1 on signaling pathways that involve calcium. | Monitoring intracellular calcium levels using fluorescent dyes in response to stimuli in cells expressing different CILK1 variants. giffordbioscience.com |
| Second Messenger Assays (e.g., cAMP) | To investigate CILK1's role in modulating GPCR signaling within the cilium. | Measurement of cellular cAMP levels via TR-FRET or radioimmunoassays in response to GPCR activation. giffordbioscience.com |
Computational and Bioinformatic Prediction and Analysis
Computational and bioinformatic approaches provide powerful tools for predicting protein interactions, simulating molecular dynamics, and understanding the evolutionary history of protein families. These methods complement experimental work by generating hypotheses and providing a framework for interpreting complex biological data.
Protein-Protein Interaction Network Analysis
Protein-protein interaction (PPI) networks are powerful tools for understanding the functional context of a protein. nih.govbiorxiv.org By mapping the interactions of C14orf49/CILK1, researchers can identify its upstream regulators, downstream effectors, and associated functional modules. ubc.ca Experimental methods like yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry are used to identify interacting partners. For CILK1, key interactors have been identified, including Cyclin-dependent kinase 20 (CDK20/CCRK), which acts as an activating kinase, and Protein Phosphatase 5 (PP5), which dephosphorylates and inactivates CILK1. nih.gov
Bioinformatic databases such as STRING and InnateDB compile and score these interactions from experimental data, literature curation, and computational predictions. ubc.castring-db.org Analysis of the CILK1 interaction network reveals its connection to fundamental cellular pathways, including mTOR, Wnt, and Hedgehog signaling. frontiersin.org For example, CILK1 phosphorylates Raptor (a component of the mTORC1 complex) and KIF3A (a motor protein essential for Hedgehog signaling). frontiersin.org The scaffold protein KATNIP has been shown to bind to the C-terminal region of CILK1, stabilizing and activating the kinase. mdpi.com Network analysis can identify hub proteins and functional clusters, providing a systems-level view of how CILK1 is integrated into the cellular machinery governing ciliogenesis and signaling. nih.gov
Molecular Dynamics Simulations of C14orf49 Protein (221-232) Interactions
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.govnih.gov This technique can provide high-resolution insights into protein conformational dynamics, stability, and interactions with other molecules, such as substrates, inhibitors, or other proteins. mdpi.combiorxiv.org
Evolutionary Co-evolutionary Analysis of C14orf49 Protein Family
Evolutionary analysis provides insights into the functional constraints and history of a protein family. CILK1 is a highly conserved kinase, indicating its fundamental role in ciliary function across a wide range of species. nih.gov Co-evolutionary analysis is a bioinformatic method that detects correlated mutations between pairs of amino acid residues in a multiple sequence alignment of a protein family. utdallas.edumdpi.com The principle is that a mutation in one residue that disrupts structure or function may be compensated by a mutation in a spatially or functionally linked residue, and these pairs of residues will therefore appear to co-evolve across different species. utdallas.edu
This analysis can be used to predict structurally important residue-residue contacts, identify protein-protein interaction interfaces, and uncover pathways of allosteric communication within a protein. utdallas.edubiorxiv.org For the CILK1 protein family, co-evolutionary analysis could be used to:
Identify residues within the catalytic domain (which includes the 221-232 region) that are functionally coupled, even if they are distant in the primary sequence.
Predict interaction sites between the CILK1 kinase domain and its regulatory partners, like CDK20 or PP5. nih.gov
Understand the evolutionary divergence between the highly conserved N-terminal kinase domain and the more variable, intrinsically disordered C-terminal domain. nih.gov
Web servers and software tools like Mirrortree can facilitate the study of co-evolution between two interacting protein families, which could be applied to CILK1 and its activators to understand their functional relationship in a taxonomic context. nih.gov This approach offers a powerful sequence-based method to generate hypotheses about protein structure and function that can be tested experimentally. nih.gov
Future Directions and Research Trajectories
Unraveling Undiscovered Functions of C14orf49 Protein in Cellular Homeostasis
The strategic localization of C14orf49 at the nuclear-cytoplasmic interface suggests it may play multifaceted roles in maintaining cellular equilibrium beyond its structural anchoring function.
Future research is poised to explore C14orf49's role in mechanotransduction, the process by which cells convert physical forces into biochemical signals. As a component of the LINC complex, C14orf49 is positioned to transmit forces from the cytoskeleton to the nucleus, which could influence chromatin organization and gene regulation. Investigating how C14orf49-mediated force transmission affects nuclear architecture and cellular stress responses is a key future direction. Dysfunction in this protein could disrupt cellular homeostasis, potentially contributing to disease states. windows.netyoutube.com
Furthermore, the precise role of C14orf49 in dynamic cellular events such as cell division, differentiation, and migration remains largely uncharacterized. Elucidating how C14orf49's interactions and localization are regulated during these processes could reveal novel functions in developmental biology and disease progression.
Exploration of C14orf49 Protein-Associated Molecular Pathways for Modulatory Strategies
C14orf49's functions are dictated by its interactions within a complex molecular network. A deeper exploration of these pathways is essential for devising strategies to modulate its activity for research and therapeutic purposes.
The known interaction of C14orf49's KASH domain with SUN domain proteins (SUN1 and SUN2) is central to its function in tethering the nucleus to the cytoskeleton. genecards.org However, a comprehensive mapping of the C14orf49 interactome in different cellular contexts is needed. Identifying novel binding partners could uncover its participation in diverse signaling pathways, including those regulating cell growth, survival, and motility. nih.govmdpi.com For instance, investigating the upstream signals that govern C14orf49 expression and its post-translational modifications could reveal key regulatory nodes. Understanding these connections is crucial, as aberrant signaling through such pathways is often implicated in diseases like cancer. mdpi.comnih.gov
The RhoA GTPase signaling pathway, a critical regulator of cytoskeletal organization, represents another area of interest. embopress.org Future studies could examine whether C14orf49 is an effector or modulator of RhoA signaling at the nuclear envelope, thereby linking cytoplasmic signals to nuclear function.
Development of Novel Research Tools Targeting C14orf49 Protein for Basic Science Inquiry
Progress in understanding the nuanced roles of C14orf49 is contingent on the development of more sophisticated research tools.
Key areas for tool development include:
High-Specificity Antibodies: The creation of validated, high-affinity monoclonal antibodies is crucial for the precise detection and functional characterization of endogenous C14orf49 in a variety of experimental applications, including super-resolution microscopy.
Small Molecule Modulators: The development of small molecules that can specifically inhibit or enhance the interaction between C14orf49 and its binding partners (e.g., SUN proteins) would provide powerful tools for dissecting its function with high temporal and spatial control.
Advanced Imaging Techniques: Leveraging advanced imaging modalities, such as Förster Resonance Energy Transfer (FRET) biosensors, will enable real-time visualization of C14orf49 dynamics and its association with other proteins within living cells. This would be particularly valuable for studying its role in mechanotransduction and cellular migration.
Computational Modeling: The use of deep learning and other computational approaches could help predict the structure of C14orf49-containing protein complexes and identify potential new interaction surfaces, guiding experimental validation and the design of targeted modulators. youtube.com
The development of these tools will be instrumental in moving beyond the current understanding of C14orf49 as a static structural protein to a more dynamic and integrated signaling component.
Q & A
Q. How can researchers ensure reproducibility when sharing protocols for C14orf49 (221-232) interaction studies?
- Methodological Answer : Provide step-by-step protocols with reagent catalog numbers (e.g., antibody RRID: AB_2880767) and instrument settings (e.g., MS collision energy). Use electronic lab notebooks (ELNs) for real-time documentation. Share datasets via FAIR-compliant repositories (Zenodo, Figshare) and include raw images in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
